1-Benzyl-2-(naphthalen-1-ylmethyl)piperidine;hydrochloride
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Overview
Description
1-Benzyl-2-(naphthalen-1-ylmethyl)piperidine;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge.
Preparation Methods
The synthesis of 1-Benzyl-2-(naphthalen-1-ylmethyl)piperidine;hydrochloride can be achieved through several synthetic routes. One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Industrial production methods often involve continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-Benzyl-2-(naphthalen-1-ylmethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl-2-(naphthalen-1-ylmethyl)piperidine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
1-Benzyl-2-(naphthalen-1-ylmethyl)piperidine;hydrochloride can be compared with other acetylcholinesterase inhibitors such as:
Donepezil: Another piperidine derivative with a similar mechanism of action but different structural features.
Rivastigmine: A carbamate derivative that also inhibits acetylcholinesterase but through a different binding mechanism.
Galantamine: An alkaloid that not only inhibits acetylcholinesterase but also modulates nicotinic receptors.
These comparisons highlight the uniqueness of this compound in terms of its specific binding affinity and potential therapeutic applications.
Properties
CAS No. |
89768-33-2 |
---|---|
Molecular Formula |
C23H26ClN |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
1-benzyl-2-(naphthalen-1-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C23H25N.ClH/c1-2-9-19(10-3-1)18-24-16-7-6-14-22(24)17-21-13-8-12-20-11-4-5-15-23(20)21;/h1-5,8-13,15,22H,6-7,14,16-18H2;1H |
InChI Key |
TXIMUUHUEPRLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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